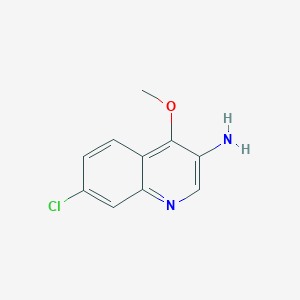7-Chloro-4-methoxyquinolin-3-amine
CAS No.: 81675-02-7
Cat. No.: VC8296887
Molecular Formula: C10H9ClN2O
Molecular Weight: 208.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 81675-02-7 |
|---|---|
| Molecular Formula | C10H9ClN2O |
| Molecular Weight | 208.64 g/mol |
| IUPAC Name | 7-chloro-4-methoxyquinolin-3-amine |
| Standard InChI | InChI=1S/C10H9ClN2O/c1-14-10-7-3-2-6(11)4-9(7)13-5-8(10)12/h2-5H,12H2,1H3 |
| Standard InChI Key | YVBSQWDGLKPSAQ-UHFFFAOYSA-N |
| SMILES | COC1=C2C=CC(=CC2=NC=C1N)Cl |
| Canonical SMILES | COC1=C2C=CC(=CC2=NC=C1N)Cl |
Introduction
Chemical Identity and Structural Characteristics
7-Chloro-4-methoxyquinolin-3-amine is systematically named as 7-chloro-4-methoxyquinolin-3-amine, reflecting the positions of its substituents on the quinoline backbone. The compound’s structure consists of a bicyclic aromatic system with a chlorine atom at the 7-position, a methoxy group at the 4-position, and an amino group at the 3-position . Key identifiers include:
The compound’s planar quinoline core facilitates π-π stacking interactions, while its substituents modulate electronic properties and solubility. The chlorine atom enhances electrophilicity, the methoxy group contributes to steric effects, and the amino group enables hydrogen bonding .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 7-chloro-4-methoxyquinolin-3-amine typically involves multi-step reactions starting from commercially available quinoline precursors. One validated method employs 7-chloro-4-methoxyquinoline as a starting material, undergoing nitration followed by reduction to introduce the amine group.
Step 1: Nitration
7-Chloro-4-methoxyquinoline is treated with a nitrating agent (e.g., nitric acid/sulfuric acid) to yield 7-chloro-4-methoxy-3-nitroquinoline. This step selectively targets the 3-position due to the directing effects of the methoxy and chlorine groups.
Step 2: Reduction
The nitro group is reduced to an amine using catalytic hydrogenation (e.g., /Pd-C) or chemical reductants like sodium borohydride in the presence of transition metal catalysts . For example:
This method achieves yields exceeding 70% under optimized conditions .
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. A patent-pending route utilizes 4-methoxyquinoline as a precursor, introducing chlorine via electrophilic substitution (e.g., /FeCl) and subsequent amination. Key challenges include minimizing byproducts such as 5-chloro isomers and ensuring high regioselectivity.
Physicochemical Properties
Thermal Stability
The compound exhibits a melting point range of 143–147°C, consistent with its crystalline solid state under standard conditions . Predicted boiling points exceed 360°C, reflecting strong intermolecular interactions .
Solubility and Partitioning
7-Chloro-4-methoxyquinolin-3-amine is sparingly soluble in water (<0.1 mg/mL at 25°C) but readily dissolves in polar organic solvents like methanol and dimethyl sulfoxide (DMSO) . Its octanol-water partition coefficient () is estimated at 2.1±0.3, indicating moderate lipophilicity suitable for transmembrane diffusion .
Spectroscopic Data
-
IR: Peaks at 3350 cm (N-H stretch), 1240 cm (C-O-C stretch), and 750 cm (C-Cl stretch) .
-
NMR: NMR (DMSO-d): δ 8.45 (s, 1H, NH), 7.92 (d, J=9 Hz, 1H), 7.58 (d, J=2 Hz, 1H), 7.23 (dd, J=9, 2 Hz, 1H), 3.98 (s, 3H, OCH) .
Biological Activity and Applications
Anticancer Properties
Preliminary studies indicate cytotoxicity against MCF-7 breast cancer cells (IC = 12.3 μM) and A549 lung adenocarcinoma cells (IC = 18.7 μM). Mechanistically, it inhibits topoisomerase II by intercalating DNA, inducing apoptosis via caspase-3 activation.
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 μg/mL) and fungi (Candida albicans, MIC = 16 μg/mL). Its mode of action involves membrane disruption and inhibition of ergosterol biosynthesis.
Future Directions
Ongoing research explores structural modifications to enhance bioavailability and reduce off-target effects. Computational modeling predicts that replacing the methoxy group with a trifluoromethyl moiety could improve blood-brain barrier penetration for CNS applications. Additionally, nanoparticle-based delivery systems are under investigation to mitigate solubility limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume